molecular formula C13H19N3S B6459944 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole CAS No. 2549016-16-0

2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole

Cat. No.: B6459944
CAS No.: 2549016-16-0
M. Wt: 249.38 g/mol
InChI Key: UJTQMMKOZXJBIT-UHFFFAOYSA-N
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Description

2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and an octahydro-1H-isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole typically involves the formation of the pyrimidine ring followed by the introduction of the methylsulfanyl group and the octahydro-1H-isoindole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with morpholine or hydrazine can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as refluxing with specific reagents and solvents, as well as the use of catalysts, can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group is particularly reactive and can be substituted with other functional groups under appropriate conditions .

Common Reagents and Conditions: Common reagents used in these reactions include morpholine, hydrazine, and various alkylating agents. The reactions are typically carried out under reflux conditions with solvents such as butanol or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the nucleophilic substitution of the methylsulfanyl group can lead to the formation of 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .

Scientific Research Applications

2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity. It has also been explored for its anti-inflammatory and antimicrobial properties . In materials science, this compound is investigated for its potential use in the development of novel materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, derivatives of pyrimidine compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-17-13-14-7-6-12(15-13)16-8-10-4-2-3-5-11(10)9-16/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTQMMKOZXJBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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